molecular formula C12H10ClNO2 B6611619 2-[2-(chloromethyl)prop-2-en-1-yl]-2,3-dihydro-1H-isoindole-1,3-dione CAS No. 128490-15-3

2-[2-(chloromethyl)prop-2-en-1-yl]-2,3-dihydro-1H-isoindole-1,3-dione

Cat. No.: B6611619
CAS No.: 128490-15-3
M. Wt: 235.66 g/mol
InChI Key: VKALUBPGMGHLTM-UHFFFAOYSA-N
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Description

2-[2-(chloromethyl)prop-2-en-1-yl]-2,3-dihydro-1H-isoindole-1,3-dione is a complex organic compound that belongs to the class of isoindole derivatives Isoindole derivatives are known for their diverse biological and chemical properties, making them valuable in various scientific and industrial applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(chloromethyl)prop-2-en-1-yl]-2,3-dihydro-1H-isoindole-1,3-dione typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the reaction of phthalic anhydride with primary amines to form isoindole-1,3-dione derivatives . The chloromethyl and prop-2-en-1-yl groups can be introduced through subsequent reactions involving chloromethylation and allylation, respectively.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the desired transformations. The use of continuous flow reactors and automated systems can further enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-[2-(chloromethyl)prop-2-en-1-yl]-2,3-dihydro-1H-isoindole-1,3-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.

    Reduction: Reduction reactions can convert the compound into more reduced forms, potentially altering its reactivity and properties.

    Substitution: The chloromethyl group can undergo nucleophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines or thiols for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield isoindole-1,3-dione oxides, while substitution reactions can produce a variety of substituted isoindole derivatives with different functional groups.

Scientific Research Applications

2-[2-(chloromethyl)prop-2-en-1-yl]-2,3-dihydro-1H-isoindole-1,3-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[2-(chloromethyl)prop-2-en-1-yl]-2,3-dihydro-1H-isoindole-1,3-dione involves its interaction with specific molecular targets and pathways. The chloromethyl group can form covalent bonds with nucleophilic sites in biological molecules, potentially altering their function. The prop-2-en-1-yl group may also participate in various chemical reactions, contributing to the compound’s overall reactivity and biological activity .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-[2-(chloromethyl)prop-2-en-1-yl]-2,3-dihydro-1H-isoindole-1,3-dione include other isoindole derivatives with different substituents, such as:

Uniqueness

What sets this compound apart is its specific combination of functional groups, which imparts unique reactivity and potential applications. The presence of both chloromethyl and prop-2-en-1-yl groups allows for a wide range of chemical transformations and interactions, making it a versatile compound in various fields of research and industry.

Properties

IUPAC Name

2-[2-(chloromethyl)prop-2-enyl]isoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10ClNO2/c1-8(6-13)7-14-11(15)9-4-2-3-5-10(9)12(14)16/h2-5H,1,6-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKALUBPGMGHLTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C(CN1C(=O)C2=CC=CC=C2C1=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A mixture of 3-chloro-2-chloromethyl-1-propene (6.55 g, 50 mmol) and potassium phthalimide (5.6 g, 30 mmol) in anhydrous dimethylformamide (200 ml) was heated two days at 50° C. Then the mixture was concentrated in vacuo and, after usual work-up, the product was purified by flash chromatography on silica gel (ethyl acetate:hexane; 15:85) (4.2 g, 78%).
Quantity
6.55 g
Type
reactant
Reaction Step One
Quantity
5.6 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One

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